Propene-1-D1

Heterogeneous Catalysis Reaction Mechanism Selective Oxidation

Propene-1-D1 delivers the site-specific isotopic resolution that perdeuterated (propene-d6) or allyl-only deuterated isotopologues cannot provide. Its vinylic C1 deuterium enables quantitative NMR tracking of hydrogen migration, stereochemical retention, and reaction branching in catalytic oxidation, combustion, and olefin metathesis. For labs needing defensible kinetic isotope effect data to validate mechanistic models, this is the definitive spectroscopic probe.

Molecular Formula C3H6
Molecular Weight 43.09 g/mol
CAS No. 1560-60-7
Cat. No. B073444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropene-1-D1
CAS1560-60-7
Molecular FormulaC3H6
Molecular Weight43.09 g/mol
Structural Identifiers
SMILESCC=C
InChIInChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D
InChIKeyQQONPFPTGQHPMA-MICDWDOJSA-N
Commercial & Availability
Standard Pack Sizes500 ml / 0.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propene-1-D1 (CAS 1560-60-7) Product Technical Overview and Baseline Specifications for Scientific Procurement


Propene-1-D1 (CAS 1560-60-7) is a monodeuterated isotopologue of propene, characterized by the substitution of a single hydrogen atom with deuterium at the 1-position (CH₃CH=CHD) [1]. This colorless flammable gas exhibits a molecular weight of 43.09 g/mol and a boiling point of −47.7 °C at 760 mmHg . As a stable isotope-labeled compound, it is commercially available at isotopic purities of 98 atom% D or higher . Its primary utility derives not from standalone bulk properties but from its capacity as a stereo- and site-specific mechanistic probe in catalytic and gas-phase reaction studies .

Why Unlabeled Propene or Alternative Propene-d1 Isomers Cannot Substitute for Propene-1-D1 in Scientific Research Applications


Although unlabeled propene (C₃H₆) and other deuterated propene isotopologues such as Propene-2-d1 or Propene-1,1-d2 share the same alkene backbone and similar macroscopic properties, their substitution in mechanistic investigations leads to a complete loss of site-specific analytical resolution [1]. The value of Propene-1-D1 resides in its ability to create a quantifiable isotopic perturbation at the vinylic C1 position, enabling researchers to track hydrogen migration, stereochemical retention, and reaction branching with a precision that unlabeled analogs cannot provide [2]. In gas-phase kinetic studies, for example, the site-specific placement of deuterium at the 1-position yields distinct kinetic isotope effects (k_H/k_D values) that are not obtainable with either perdeuterated propene (Propene-d6) or isotopologues deuterated exclusively at the allylic 3-position [3].

Propene-1-D1 Quantitative Evidence Guide: Head-to-Head Comparative Data Versus Unlabeled Propene and Alternative Isotopologues


Catalyst-Dependent Stereochemical Retention in Propene Oxidation to Acrolein Using (E)-Propene-1-D1

When (E)-propene-1-d1 is oxidized over bismuth molybdate catalysts (Bi₂Mo₂O₉ and Bi₂MoO₆), the product distribution of deuterated acrolein isomers is (E)-acrolein-3-d1 : (Z)-acrolein-3-d1 : acrolein-1-d1 = 1 : 1 : 1, indicating complete equilibration via a symmetrical σ-allyl intermediate [1]. In contrast, oxidation over unsupported rhodium catalyst yields a ratio of 1 : 0.68 : 0.85, demonstrating only 76 ± 10% randomization of the original (E)-deuterium stereochemistry [1]. This differential behavior across catalyst systems would be invisible using unlabeled propene.

Heterogeneous Catalysis Reaction Mechanism Selective Oxidation

Quantitative Branching Ratio Determination in Propene + OH Radical Reaction Using Propene-1-D1 Isotopic Labeling

In a shock tube study measuring absolute rate coefficients for the OH + propene reaction over 818–1460 K, the use of propene-1-D1 alongside four other deuterated isotopologues enabled the first experimental determination of site-specific branching ratios [1]. The kinetic isotope effect observed for propene-1-D1 relative to unlabeled propene arises specifically from H/D substitution at the vinylic 1-position, allowing deconvolution of the allylic H-abstraction pathway (dominant) from propen-1-yl and propen-2-yl channels [1]. Without this compound, the contribution of the propen-1-yl channel could not be isolated from the propen-2-yl channel.

Combustion Chemistry Gas-Phase Kinetics Atmospheric Chemistry

Elucidation of Degenerate and Productive Metathesis Pathways Using (Z)-Propene-1-D1

The metathesis reaction of (Z)-propene-1-d1 over molybdenum oxide catalysts activated with SnMe₄ yields a specific product distribution: productive metathesis produces 2-butene with a cis:trans ratio of less than 1, along with ethylene-1-d1 [1]. This stereochemical and isotopic distribution pattern provides direct evidence for the intermediacy of metallacyclobutane structures in the catalytic cycle. Unlabeled propene metathesis would yield only symmetric product mixtures that obscure the degenerate pathway contributions.

Olefin Metathesis Organometallic Chemistry Catalyst Design

Propene-1-D1 Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Mechanistic Profiling of Selective Oxidation Catalysts

Investigators seeking to discriminate between symmetric σ-allyl and asymmetric π-allyl intermediates in the partial oxidation of propene to acrolein or acrylic acid. Using (E)-propene-1-d1 enables quantitative determination of stereochemical retention or randomization by NMR analysis of the deuterated acrolein product distribution [1]. The observed isomer ratios (e.g., 1:1:1 on bismuth molybdate vs. 1:0.68:0.85 on rhodium) provide a direct readout of the active site symmetry and intermediate lifetime. This method is applicable to catalyst screening in academic laboratories and industrial R&D facilities focused on selective oxidation process optimization [1].

Deconvolution of Site-Specific Rate Coefficients in Gas-Phase Combustion Kinetics

In combustion chemistry and atmospheric modeling, accurate determination of branching ratios for OH radical reactions with alkenes is essential for predictive kinetic models. Propene-1-D1 is an indispensable component of a multi-isotopologue matrix (alongside propene-3,3,3-D3, propene-1,1-D2, propene-1,1,2-D3, and propene-D6) used in shock tube experiments to isolate the rate coefficient for the propen-1-yl abstraction channel [2]. This site-specific data, unattainable with unlabeled propene alone, directly informs Arrhenius expressions used in combustion simulation software and atmospheric chemistry models [2].

Characterization of Olefin Metathesis Catalyst Active Sites

Researchers developing heterogeneous or homogeneous olefin metathesis catalysts can employ (Z)-propene-1-d1 as a stereochemical and isotopic probe to quantify the relative rates of degenerate metathesis (non-productive propene self-exchange) versus productive cross-metathesis [3]. Analysis of the resulting 2-butene cis:trans ratio (<1) and the isotopic composition of ethylene byproducts provides direct experimental access to metallacyclobutane intermediate dynamics. This methodology is particularly valuable for distinguishing between catalysts that promote productive metathesis versus those that primarily catalyze degenerate exchange, guiding catalyst design efforts in both academic and industrial settings [3].

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